![molecular formula C21H25NO B3020502 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide CAS No. 1024113-59-4](/img/structure/B3020502.png)
1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide
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Overview
Description
The compound "1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide" is a structurally complex molecule that may be related to various pharmacological and chemical studies. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 1,3-disubstituted 2,4,5,6-tetrahydro-4,6,6-trimethyl-2-phenylcyclopenta[c]pyrrole-4-carboxamides involves specific substituents at the R1 and R3 positions, which significantly affect the activity of the compounds . Similarly, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives includes a variety of aryl substituents, indicating a versatile approach to modifying the core structure . These methods could potentially be adapted for the synthesis of "1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide reveals a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These findings suggest that "1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide" may also exhibit specific conformational features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of structurally similar compounds can provide insights into the types of chemical reactions that "1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide" might undergo. For instance, the reaction of 1-(trimethoxymethyl)cyclohexene with various reagents leads to different products, indicating a susceptibility to nucleophilic attacks at the activated double bond . This suggests that the compound may also participate in similar reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic and computational methods. For example, the vibrational wavenumbers, NBO, and AIM topological studies of 1-phenylcyclopentane carboxylic acid provide detailed information about the intermolecular interactions and the electronic structure of the molecule . Additionally, the thermal behavior of a series of 1,2,2-trimethyl cyclopentane carboxylic acids has been analyzed, revealing diverse properties such as glassy, amorphous, and crystalline states . These studies could be indicative of the properties that "1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide" might exhibit.
properties
IUPAC Name |
1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-15-13-16(2)19(17(3)14-15)22-20(23)21(11-7-8-12-21)18-9-5-4-6-10-18/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFBNTIQSBWWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide |
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